3-Ethyl-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC16206653

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O3 |

|---|---|

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | 3-ethyl-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C10H12O3/c1-3-7-4-8(10(11)12)6-9(5-7)13-2/h4-6H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | JLLJTFMGIWTUHY-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC(=C1)OC)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

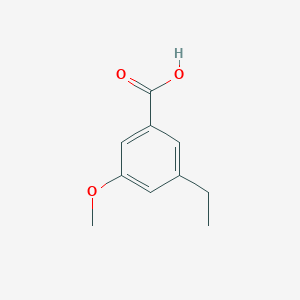

3-Ethyl-5-methoxybenzoic acid features a benzene ring substituted with two functional groups:

-

Ethyl group (-CHCH) at the 3-position, contributing to hydrophobic interactions.

-

Methoxy group (-OCH) at the 5-position, influencing electronic distribution and solubility.

The carboxylic acid (-COOH) group at the 1-position enables hydrogen bonding and salt formation, critical for biological activity and solubility.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.2 g/mol | |

| Exact Mass | 180.0786 g/mol | |

| LogP (Partition Coeff.) | ~1.8 (estimated) | |

| PSA (Polar Surface Area) | 55.8 Ų |

The compound’s moderate logP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems. Its polar surface area, dominated by the carboxylic acid and methoxy groups, indicates potential for aqueous solubility under ionized conditions.

Synthesis Methodologies

General Approaches

While explicit protocols for 3-ethyl-5-methoxybenzoic acid are scarce, synthesis likely involves multi-step strategies common to benzoic acid derivatives:

-

Friedel-Crafts Alkylation: Introducing the ethyl group via electrophilic substitution using ethyl chloride/aluminum trichloride.

-

Methoxylation: Employing dimethyl sulfate or methyl iodide under basic conditions to install the methoxy group .

-

Oxidation: Converting a methyl or alcohol precursor to the carboxylic acid using KMnO or CrO .

A hypothetical route could proceed as follows:

Challenges and Optimization

-

Regioselectivity: Ensuring correct positioning of substituents requires careful choice of catalysts and reaction conditions .

-

Purification: Separation from isomers (e.g., 5-ethyl-3-methoxy) demands chromatographic techniques or recrystallization.

Comparative Analysis with Related Compounds

3-Ethyl-5-methoxybenzoic Acid vs. 3-Ethoxy-5-methoxybenzoic Acid

| Parameter | 3-Ethyl-5-methoxybenzoic Acid | 3-Ethoxy-5-methoxybenzoic Acid |

|---|---|---|

| CAS No. | 1261452-01-0 | 62502-03-8 |

| Molecular Formula | ||

| Molecular Weight | 180.2 g/mol | 196.2 g/mol |

| Functional Groups | -COOH, -OCH, -CHCH | -COOH, -OCH, -OCHCH |

| LogP | ~1.8 | ~1.7 |

The ethyl group enhances hydrophobicity compared to the ethoxy group, which introduces an ether linkage capable of hydrogen bonding .

Research Gaps and Future Directions

-

Synthetic Optimization: Detailed studies on reaction yields, catalysts, and purification methods are needed .

-

Biological Screening: No published data exist on this compound’s antimicrobial or cytotoxic properties.

-

Structural Modifications: Exploring esters or amides could enhance activity or solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume